molecular formula C19H21N5O B2885729 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide CAS No. 1234946-61-2

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide

Cat. No.: B2885729
CAS No.: 1234946-61-2
M. Wt: 335.411
InChI Key: BSBILNLZFKFOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a cyclohexyl group, a pyrazine ring, and a carboxamide group .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The cyclohexyl group is a six-membered carbon ring, and the carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For instance, the benzimidazole ring might undergo reactions typical of aromatic heterocycles, while the carboxamide group could participate in reactions typical of amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazole derivatives are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and functionalization of imidazo[1,5-a]pyrazines, a class of compounds related to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide. These compounds undergo regioselective metalation to afford a range of functionalized derivatives, demonstrating their versatility in organic synthesis (Board et al., 2009). Additionally, novel benzamide-based 5-aminopyrazoles have been synthesized, showing remarkable antiviral activity against avian influenza virus (Hebishy et al., 2020), illustrating the potential for developing new antiviral agents.

Antiviral Applications

Compounds related to this compound have been explored for their antiviral applications. A review article discussed various antiviral drug discovery efforts, including those targeting the pyrazine 2-carboxamide moiety, indicating the broad interest in this scaffold for antiviral strategies (De Clercq, 2009).

Antibacterial, Antifungal, and Anticancer Evaluation

A study synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities, demonstrating its potential as a multifunctional therapeutic agent (Senthilkumar et al., 2021). This highlights the compound's relevance in developing treatments for a range of diseases.

Antidiabetic Studies

Benzimidazole-pyrazoline hybrid molecules have been synthesized and evaluated for their anti-diabetic activity, demonstrating the utility of the pyrazine moiety in the development of new therapeutic agents for diabetes management (Ibraheem et al., 2020).

Green Synthesis and Antimicrobial Activity

Research on N-arylimidazo[1,2-a]pyrazine-2-carboxamides explored their green synthesis and antimicrobial activity, providing an environmentally friendly approach to developing potential antimicrobial agents (Jyothi & Madhavi, 2019).

Future Directions

Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide” could potentially be of interest in the development of new therapeutic agents.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(17-12-20-9-10-21-17)22-11-13-5-7-14(8-6-13)18-23-15-3-1-2-4-16(15)24-18/h1-4,9-10,12-14H,5-8,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBILNLZFKFOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.